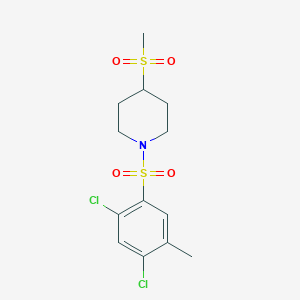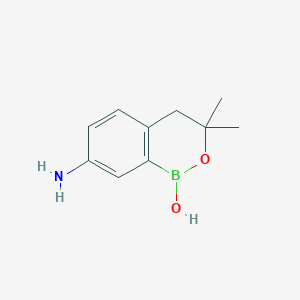
7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol” is a chemical compound with the molecular formula C10H14BNO2 . It has a molecular weight of 191.04 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol” are not fully detailed in the available resources. It’s known that its molecular weight is 191.04 , but other properties like boiling point, melting point, solubility, etc., are not specified.Wissenschaftliche Forschungsanwendungen
Biochemical Labeling Reagents
The synthesis of undecagold cluster molecules, including a dimeric derivative with a single reactive amino group, is a significant advancement in biochemical labeling reagents. This single amino group per dimer is reactive and can be used to prepare derivatives for labeling biological macromolecules, aiding in electron microscopic analysis of biological structures (Yang & Frey, 1984).
Antihypertensive Activity
Research on 6,7-disubstituted trans-3,4-dihydro-2, 2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols demonstrated potent blood pressure lowering activity in the spontaneously hypertensive rat. The inclusion of an acetylamino or amino group at specific positions enhanced the antihypertensive activity, providing insights into the design of novel antihypertensive drugs (Evans et al., 1983).
Chemically Powered Molecular Motors
The development of compound 7, designed for repeated unidirectional rotation, represents progress toward chemically powered rotary molecular motors. Compound 7 features an amino group on each blade of the triptycene and a unit to selectively deliver reactants to the amine in the "firing position," illustrating the potential for creating dynamic, molecular machines (Kelly et al., 2007).
Crystal Structures and Electrochemical Properties
The study of dihydro-benzoxazine dimer derivatives, acting as chelating agents for several cations, reveals how chemical functionalities influence their crystal structures and electrochemical properties. This research elucidates the stabilizing effects of substituents on the electrochemical behavior of these compounds, contributing to the understanding of their potential applications in materials science (Suetrong et al., 2021).
Ion-Pair Recognition
Macrocyclic diorganotin complexes of gamma-amino acid dithiocarbamates demonstrate ion-pair recognition capabilities. These complexes, prepared from secondary amino acid homologues, showcase potential applications in molecular recognition and supramolecular chemistry, highlighting the intricate balance between structure and function in the design of host molecules (Cruz-Huerta et al., 2008).
Eigenschaften
IUPAC Name |
1-hydroxy-3,3-dimethyl-4H-2,1-benzoxaborinin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)6-7-3-4-8(12)5-9(7)11(13)14-10/h3-5,13H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSBZTBKDPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CC(O1)(C)C)C=CC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)



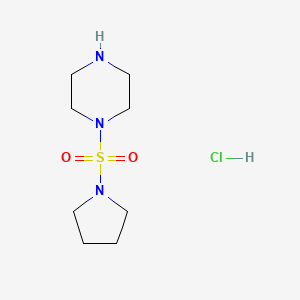

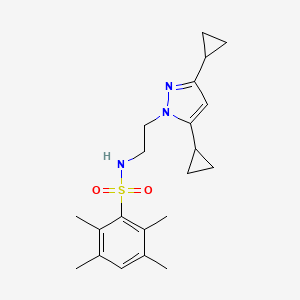
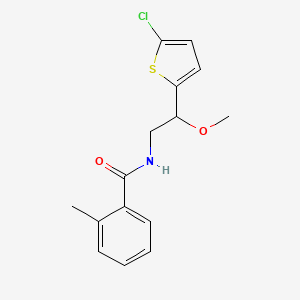
![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)
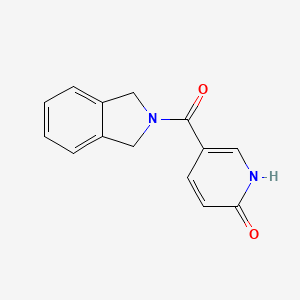
![N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)
